Cas no 1520669-71-9 (1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one)
1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1125997
- CS-0289941
- AKOS018091779
- 1-(2-BROMOPHENYL)-2-(PYRROLIDIN-2-YL)ETHAN-1-ONE
- 1520669-71-9
- Ethanone, 1-(2-bromophenyl)-2-(2-pyrrolidinyl)-
- 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one
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- Inchi: 1S/C12H14BrNO/c13-11-6-2-1-5-10(11)12(15)8-9-4-3-7-14-9/h1-2,5-6,9,14H,3-4,7-8H2
- InChI Key: LWJAURHJZYNNOE-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(CC1CCCN1)=O
Computed Properties
- Exact Mass: 267.02588g/mol
- Monoisotopic Mass: 267.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.354±0.06 g/cm3(Predicted)
- Boiling Point: 364.3±17.0 °C(Predicted)
- pka: 9.80±0.10(Predicted)
1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one Pricemore >>
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1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one
Chemical Profile of 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS No. 1520669-71-9)
1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, identified by the chemical identifier CAS No. 1520669-71-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a brominated phenyl ring and a pyrrolidine moiety, has garnered attention due to its structural features that make it a promising candidate for further investigation in drug discovery. The combination of these functional groups suggests potential interactions with biological targets, making it a subject of interest for synthetic chemists and biologists alike.
The structural framework of 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one consists of an ethanone backbone, which is a common scaffold in many bioactive molecules. The presence of a bromine atom on the phenyl ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, which can be tailored to achieve specific pharmacological properties.
The pyrrolidine ring in this compound is another key feature that contributes to its potential biological activity. Pyrrolidine derivatives are well-known for their role in various pharmacological applications, including antiviral, antibacterial, and anticancer agents. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds with biological targets, which can modulate the binding affinity and selectivity of the compound. This makes 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one a versatile building block for designing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one has shown promise as a lead compound in this area due to its ability to disrupt PPIs through its unique structural features. Studies have demonstrated that molecules with similar scaffolds can inhibit key enzymes involved in disease pathways, such as kinases and phosphatases. The bromine substituent on the phenyl ring allows for further derivatization, enabling researchers to fine-tune the compound's properties for optimal interaction with target proteins.
The pharmaceutical industry has been increasingly interested in developing drugs that modulate PPIs due to their critical role in various biological processes. PPIs are involved in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. By targeting these interactions, 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one and its derivatives could potentially offer new therapeutic strategies. Current research is focused on optimizing the compound's pharmacokinetic properties and exploring its efficacy in preclinical models.
Advances in computational chemistry have also played a significant role in the study of 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one. Molecular modeling techniques have allowed researchers to predict the compound's binding modes and interactions with biological targets with high accuracy. These predictions are crucial for guiding synthetic efforts and designing more potent derivatives. Additionally, virtual screening methods have been employed to identify novel analogs of this compound that may exhibit enhanced activity or selectivity.
Synthetic methodologies have been refined to facilitate the preparation of 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one and its derivatives. Multi-step synthetic routes have been developed that leverage modern catalytic systems to improve efficiency and yield. For instance, palladium-catalyzed cross-coupling reactions have been widely used to construct the carbon-carbon bonds essential for this molecule's structure. These advances have made it feasible to produce complex derivatives on a larger scale, enabling more extensive biological evaluation.
The biological evaluation of 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one has revealed several interesting findings. In vitro studies have shown that this compound exhibits inhibitory activity against certain enzymes and receptors relevant to human health. For example, it has demonstrated potential as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often dysregulated in cancer cells. Furthermore, preliminary data suggest that it may interact with other targets associated with inflammation and neurodegeneration.
Preclinical studies are underway to further assess the therapeutic potential of 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one. These studies aim to evaluate its efficacy, safety profile, and pharmacokinetic properties in animal models. The results from these studies will provide valuable insights into whether this compound or its derivatives can progress into clinical trials for human diseases. The outcomes will also guide future research efforts by identifying areas for structural optimization and target engagement improvement.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one exemplifies this collaborative approach, as it requires expertise in organic synthesis, computational modeling, and biological assays. Such interdisciplinary efforts are essential for translating basic research into tangible therapeutic benefits for patients worldwide.
In conclusion,1-(2-Bromophenyl)-2-(pyrrolidin-2-ylophanone (CAS No 1520669 71 9) represents a promising lead compound for drug discovery due to its unique structural features and potential biological activity。 Further research is warranted to explore its therapeutic applications, optimize its pharmacological properties,and advance it toward clinical development。 The ongoing investigations into this compound highlight the importance of innovative chemical design, rigorous biological evaluation,and collaborative scientific endeavors in addressing unmet medical needs。
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